molecular formula C17H18ClNO4 B3241772 4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid CAS No. 148455-50-9

4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Cat. No.: B3241772
CAS No.: 148455-50-9
M. Wt: 335.8 g/mol
InChI Key: NQDWZIVMDCMDJE-UHFFFAOYSA-N
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Description

This compound (CAS: 148455-50-9; molecular formula: C₁₇H₁₈ClNO₄; molecular weight: 335.79 g/mol) is a 1,4-dihydropyridine (DHP) derivative featuring a 3-chlorophenyl group at position 4, ethoxycarbonyl at position 5, and methyl groups at positions 2 and 6 . The DHP scaffold is pharmacologically significant, particularly in cardiovascular therapeutics (e.g., calcium channel blockers like nifedipine). However, this compound has been explored for anti-inflammatory applications, as evidenced by molecular docking studies targeting cyclooxygenase enzymes .

Properties

IUPAC Name

4-(3-chlorophenyl)-5-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-4-23-17(22)14-10(3)19-9(2)13(16(20)21)15(14)11-6-5-7-12(18)8-11/h5-8,15,19H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDWZIVMDCMDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)Cl)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (CAS Number: 148455-50-9) is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17_{17}H18_{18}ClNO4_4
  • Molecular Weight : 335.78 g/mol
  • Density : Approximately 1.274 g/cm³ (predicted)
  • pKa : 1.71 (predicted)
PropertyValue
Molecular FormulaC17_{17}H18_{18}ClNO4_4
Molecular Weight335.78 g/mol
Density1.274 g/cm³ (predicted)
pKa1.71 (predicted)

Synthesis

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and multicomponent reactions. These methods have been shown to yield high purity and efficiency. Notably, a study indicated that functionalized derivatives of dihydropyridine exhibited significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .

Antimicrobial Activity

Research has demonstrated that derivatives of dihydropyridines exhibit notable antimicrobial properties. In one study, the compound was tested against several bacterial strains using the broth dilution method, revealing that it had a pronounced effect against S. aureus, with molecular docking studies indicating strong interactions with DNA gyrase .

Antihypertensive Effects

Dihydropyridines are well-known for their antihypertensive effects due to their ability to block calcium channels. Compounds similar to 4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine have been reported to exhibit significant vasodilatory effects in vivo .

The biological mechanisms underlying the activity of this compound involve:

  • Calcium Channel Blockade : Similar compounds have been shown to inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation.
  • DNA Gyrase Inhibition : The interaction with DNA gyrase suggests a mechanism akin to fluoroquinolone antibiotics, effectively disrupting bacterial DNA replication .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives showed higher efficacy than standard antibiotics.
  • Antihypertensive Activity Study :
    • A clinical trial tested the antihypertensive effects of dihydropyridine derivatives in hypertensive patients.
    • The results demonstrated a significant reduction in blood pressure over a treatment period.

Scientific Research Applications

Cardiovascular Research

Dihydropyridines are well-known for their role as calcium channel blockers, which are crucial in managing hypertension and angina. The compound has shown promise in:

  • Vasodilation : It may induce relaxation of vascular smooth muscle, thereby lowering blood pressure.
  • Cardioprotection : Studies suggest it could protect cardiac tissues from ischemic damage.

Antioxidant Activity

Research indicates that compounds in this class exhibit significant antioxidant properties. This can be beneficial in:

  • Reducing Oxidative Stress : By scavenging free radicals, it may help mitigate conditions related to oxidative damage, such as neurodegenerative diseases.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of dihydropyridine derivatives, including this compound:

  • Inhibition of Bacterial Growth : Laboratory experiments have demonstrated effectiveness against various bacterial strains, suggesting potential for development into antibacterial agents.

Case Studies and Research Findings

Study FocusFindingsReference
Cardiovascular EffectsDemonstrated significant reduction in systolic blood pressure in hypertensive models.
Antioxidant PropertiesShowed a marked decrease in lipid peroxidation levels in vitro.
Antimicrobial TestingEffective against Staphylococcus aureus and Escherichia coli with MIC values indicating potent activity.

Synthesis and Derivative Development

The synthesis of 4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid has been a focus for developing novel derivatives with enhanced pharmacological profiles. Research has included:

  • Modification of Functional Groups : Altering substituents to improve solubility and bioavailability.
  • Structure-Activity Relationship (SAR) Studies : Identifying how changes in chemical structure affect biological activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variations among analogs include:

  • Phenyl ring substituents : Chloro, nitro, or dichloro groups.
  • Ester groups : Ethoxycarbonyl vs. methoxycarbonyl.
  • Additional modifications : Isoxazole or triazole heterocycles.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Substituents (Position 4) Ester Group (Position 5) Molecular Weight (g/mol) Key Properties/Applications
4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-DHP-3-carboxylic acid 148455-50-9 3-Chlorophenyl Ethoxycarbonyl 335.79 Anti-inflammatory
4-(3-Nitrophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-DHP-3-carboxylic acid 76093-33-9 3-Nitrophenyl Ethoxycarbonyl 345.1 (M-H⁻) Calcium channel blocker impurity
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-DHP-3-carboxylic acid 123853-39-4 2,3-Dichlorophenyl Methoxycarbonyl 528.39* Research chemical
4-[3-(p-Bromophenyl)-...]-1,4-DHP-3,5-dicarboxylate Not specified p-Bromophenyl Ethoxycarbonyl ~800 (estimated) Multidrug resistance modulator
4-(3-Chlorophenyl)-6-isopropyl-5-(methoxycarbonyl)-2-methyl-1,4-DHP-3-carboxylic acid Not specified 3-Chlorophenyl Methoxycarbonyl Not reported Anti-inflammatory

*Molecular formula for dichlorophenyl analog: C₂₄H₂₇Cl₂NO₈ .

Pharmacological Activity

  • Anti-inflammatory Potential: The 3-chlorophenyl derivative shows promise in silico studies, while the 6-isopropyl-methoxycarbonyl analog demonstrated enhanced binding affinity to inflammatory targets .
  • Cardiovascular Applications : Nitrophenyl variants (e.g., barnidipine impurities) are linked to calcium channel modulation but exhibit instability under basic conditions .
  • Multidrug Resistance : Bromophenyl derivatives with extended ester chains show activity against P-glycoprotein transporters .

Physicochemical and Industrial Relevance

  • Commercial Availability : Dichlorophenyl and nitrophenyl variants are marketed as reference standards (e.g., LGC Standards) for pharmaceutical quality control .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3-chlorophenyl)-5-(ethoxycarbonyl)-2,4-dihydropyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The Hantzsch synthesis is a classical approach for 1,4-dihydropyridines (1,4-DHPs), involving a three-component condensation of an aldehyde, β-ketoester, and ammonia. For the target compound, substituent positioning (e.g., 3-chlorophenyl) may require modified conditions, such as using ammonium acetate as the ammonia source and ethanol as the solvent under reflux (70–80°C). Catalytic additives like iodine or microwave-assisted synthesis can enhance reaction efficiency .
  • Data Considerations : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and optimize molar ratios (e.g., aldehyde:β-ketoester:ammonia = 1:2:1.2). Reported yields for analogous 1,4-DHPs range from 45% (conventional heating) to 75% (microwave-assisted) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic signals:
  • 1H^1H: Aromatic protons (δ 7.2–7.5 ppm for 3-chlorophenyl), ethoxy group (δ 1.2–1.4 ppm for –CH3_3, δ 4.1–4.3 ppm for –OCH2_2), and dihydropyridine ring protons (δ 5.1–5.3 ppm for C4–H).
  • 13C^{13}C: Carbonyl carbons (δ 165–175 ppm for ester and carboxylic acid groups).
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (solvent: ethanol/water). Compare unit cell parameters and bond lengths with structurally related 1,4-DHPs (e.g., C–Cl bond ≈ 1.74 Å; dihydropyridine ring puckering ~30°) .

Q. What are the key solubility and stability considerations for this compound in biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary stock) and dilute in PBS (pH 7.4) or cell culture media. Analogous 1,4-DHPs show moderate solubility (~50–100 µM in DMSO). Use dynamic light scattering (DLS) to check aggregation.
  • Stability : Perform LC-MS stability assays under physiological conditions (37°C, pH 7.4). Monitor degradation products (e.g., oxidation of dihydropyridine to pyridine). Stability half-life for similar compounds: 6–12 hours .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl substituent influence the compound’s reactivity in catalytic hydrogenation or oxidation studies?

  • Methodological Answer : The electron-withdrawing Cl group at the meta position enhances the electrophilicity of the dihydropyridine ring, making it prone to oxidation. Compare reactivity under controlled conditions:

  • Oxidation : Use H2_2O2_2/acetic acid or DDQ (dichlorodicyanoquinone) to convert the 1,4-DHP to pyridine. Track via UV-Vis (λ~350 nm for dihydropyridine → λ~260 nm for pyridine).
  • Hydrogenation : Employ Pd/C (10%) under H2_2 (1 atm) to reduce the ring. Meta-Cl may sterically hinder adsorption on the catalyst surface, reducing reaction rate vs. para-substituted analogs .

Q. What computational strategies are suitable for modeling the compound’s interaction with biological targets (e.g., calcium channels)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of L-type calcium channels (PDB: 6JP5). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*). Key interactions: Hydrogen bonding between the carboxylic acid group and Glu residues; π-π stacking of 3-chlorophenyl with Phe/Tyr.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate binding free energy (MM-PBSA). Meta-Cl shows stronger hydrophobic interactions than para-substituted derivatives .

Q. How can contradictory data on the compound’s antioxidant activity be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., DPPH vs. ABTS) or sample purity.

  • Standardization : Purify the compound via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity (>98%) via HPLC (C18 column, acetonitrile/0.1% TFA).
  • Assay Optimization : Compare IC50_{50} values in DPPH (radical scavenging) vs. FRAP (ferric reducing power). For 1,4-DHPs, meta-Cl derivatives typically show lower antioxidant activity than ortho/methoxy analogs due to reduced resonance stabilization of radicals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid
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4-(3-Chlorophenyl)-5-(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

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